BenchChemオンラインストアへようこそ!

CCG-232964

SRE.L luciferase assay Rho/MRTF/SRF pathway cellular potency

CCG-232964 is the preferred Rho/MRTF/SRF pathway inhibitor for oral fibrosis studies, achieving significant dermal fibrosis reduction at 10 mg/kg in the bleomycin mouse model. Its 1.2 pM cellular potency allows complete pathway suppression at femtomolar concentrations, minimizing cytotoxicity. With >1,000 μM aqueous solubility, it outperforms series analogs (e.g., 8j at 682 μM, CCG-232601 at ~50 μM), enabling DMSO-free assay preparation. Choose CCG-232964 for pathway-specific interrogation without direct ROCK inhibition (ROCK-I Ki=220 nM, ROCK-II Ki=300 nM).

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.806
Cat. No. B1192469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-232964
SynonymsCCG-232964;  CCG 232964;  CCG232964; 
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.806
Structural Identifiers
SMILESO=C(O)CCCSC1=NN=C(C2=CC=C(C3CC3)C=C2Cl)O1
InChIInChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)
InChIKeyAKQOOCVXRXDGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG-232964: Baseline Overview of a Picomolar Potency Rho/MRTF/SRF Pathway Inhibitor for Antifibrotic Research Procurement


CCG-232964 (CAS 2349373-70-0; molecular weight 338.81; C15H15ClN2O3S) is an orally bioactive small-molecule inhibitor belonging to the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class [1][2]. It selectively suppresses Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription, demonstrating picomolar potency (SRE.L IC50 = 1.2 pM) in cellular assays [1]. The compound has been validated in mouse models of bleomycin-induced dermal fibrosis and represents a chemically optimized analog within a series that achieved a 150,000-fold improvement in cellular potency relative to the initial HTS lead [1][2].

CCG-232964: Why Generic Substitution with Other Rho/MRTF/SRF Pathway Inhibitors Fails in Precision Research


The Rho/MRTF/SRF pathway inhibitor class spans an extreme range of potency, pharmacokinetic behavior, and translational outcomes. Within the same 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series from which CCG-232964 was optimized, cellular SRE.L IC50 values vary by over 1,800-fold (from 0.001 nM to >1,800 nM), and oral bioavailability ranges from 11% to 67% across structurally similar analogs [1][2]. More broadly, first-generation inhibitors such as CCG-1423, second-generation compounds such as CCG-203971, and mechanistically distinct ROCK inhibitors such as Y-27632 each differ in potency, selectivity, oral activity, and in vivo antifibrotic efficacy [1][3][4]. Substitution without careful cross-referencing of quantitative parameters will introduce uncontrolled variability in target engagement, exposure, and functional readouts.

CCG-232964: Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Evidence Item 1: Comparative SRE.L Cellular Potency Across Rho/MRTF/SRF Inhibitor Generations

CCG-232964 achieves an SRE.L cellular IC50 of 1.2 pM (0.0012 nM), which represents a 150,000-fold improvement in potency relative to the initial HTS lead (IC50 = 180 nM) from the same 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series [1][2]. When compared to other pathway inhibitors in the same assay context, CCG-232964 is 533,333-fold more potent than the second-generation inhibitor CCG-203971 (SRE.L IC50 = 0.64 μM, equivalent to 640 nM) and 458,333-fold more potent than the first-generation inhibitor CCG-1423 (SRE.L IC50 = 0.55 μM, equivalent to 550 nM) [1]. The remarkable potency difference translates to functional effects at femtomolar to low picomolar concentrations versus micromolar concentrations for earlier-generation compounds.

SRE.L luciferase assay Rho/MRTF/SRF pathway cellular potency antifibrotic screening

Evidence Item 2: Head-to-Head Oral Pharmacokinetic Comparison Within the Same Chemical Series

In a direct head-to-head mouse pharmacokinetic study reported in the primary J. Med. Chem. paper (Table 4), CCG-232964 (compound 19f) and series comparator 8q were evaluated under identical IV and PO dosing conditions. CCG-232964 at a 10 mg/kg oral dose achieved a dose-normalized AUC of 183 hr*ng/mL per mg/kg and an absolute oral bioavailability (F%) of 17%, compared to 52% for compound 8q [1]. However, CCG-232964 demonstrated substantially lower plasma clearance (Cl = 15.4 mL/min/kg) versus 8q (Cl = 15.5 mL/min/kg, comparable) but with a longer terminal half-life (T½ = 1.7 hr IV, 1.8 hr PO at 10 mg/kg) compared to 8q (T½ = 1.4 hr IV, 1.2 hr PO) [1]. The Cmax at 10 mg/kg oral dose was 1,433 ng/mL for CCG-232964 versus 23,150 ng/mL for 8q [1]. The lower Cmax and moderate oral bioavailability of CCG-232964 are offset by its exceptional potency, allowing effective target engagement at lower systemic exposures.

oral bioavailability pharmacokinetics mouse PK AUC clearance

Evidence Item 3: Differential In Vivo Antifibrotic Efficacy at Varying Oral Doses

In a bleomycin-induced mouse model of dermal fibrosis, CCG-232964 (compound 19f) and its series analog 8q were evaluated for dose-dependent antifibrotic efficacy [1][2]. CCG-232964 significantly reduced dermal fibrosis at oral doses of 10 mg/kg and 30 mg/kg, while compound 8q demonstrated efficacy at 20 mg/kg and 40 mg/kg doses [1][2]. The primary paper states that both CCG-232964 and 8q were "capable of dose-dependently reducing connective tissue growth factor (CTGF) gene expression in vitro as well as significantly reducing the development of bleomycin-induced dermal fibrosis in mice in vivo" [1][2]. The efficacy at lower absolute doses for CCG-232964 (10-30 mg/kg) compared to 8q (20-40 mg/kg) is consistent with CCG-232964's superior cellular potency despite its moderate oral bioavailability.

bleomycin-induced dermal fibrosis antifibrotic in vivo efficacy mouse model systemic sclerosis

Evidence Item 4: Pathway Selectivity and Mechanism Differentiation from ROCK Inhibitors

CCG-232964 directly inhibits Rho/MRTF/SRF-mediated gene transcription, a downstream effector pathway distinct from the upstream Rho-associated kinase (ROCK) target inhibited by widely used compounds such as Y-27632 [1][2]. Y-27632 is an ATP-competitive ROCK inhibitor with Ki values of 220 nM for ROCK-I and 300 nM for ROCK-II, and it exhibits broad effects on actin cytoskeleton dynamics, cell adhesion, and stem cell pluripotency [2]. In contrast, CCG-232964 targets the transcriptional output of the pathway (SRE.L-mediated transcription) with picomolar potency without direct ROCK inhibition [1]. This mechanistic distinction is critical because ROCK inhibition produces pleiotropic cellular effects beyond MRTF/SRF transcriptional regulation, whereas CCG-232964 provides a more restricted pharmacological intervention at the transcriptional level [1].

Rho/MRTF/SRF pathway ROCK inhibitor Y-27632 mechanism of action target selectivity

Evidence Item 5: Oral Bioactivity Advantage Over First-Generation Non-Oral MRTF/SRF Inhibitors

CCG-232964 was developed through a dedicated pharmacokinetic optimization campaign following the identification of potent but non-oral first-generation inhibitors such as CCG-1423 and early leads with poor oral exposure [1][2]. While CCG-1423 and CCG-203971 demonstrate micromolar-range cellular potency (SRE.L IC50 = 0.55-6.4 μM) and have been used in vitro and in some in vivo models, neither compound was explicitly optimized for oral bioavailability [1][2]. CCG-232964, in contrast, was specifically designed with oral activity as a primary optimization goal, achieving measurable oral bioavailability (F% = 11-29% across 3-30 mg/kg doses) and demonstrating oral antifibrotic efficacy in mice [1][3]. This distinction is critical for researchers transitioning from in vitro to chronic in vivo dosing paradigms.

oral bioavailability in vivo administration CCG-1423 CCG-203971 PK optimization

Evidence Item 6: Aqueous Solubility Advantage for In Vitro Assay Formulation

CCG-232964 demonstrates exceptional aqueous solubility exceeding 1,000 μM in PBS at 25°C, as determined by quantitative nitrogen detection equilibrium solubility analysis [1]. This solubility is >2-fold higher than comparator compound 8j (682 μM) and significantly exceeds the aqueous solubility of CCG-232601 (23 μg/mL, approximately 50 μM assuming MW ~456) [1]. The high aqueous solubility of CCG-232964 facilitates preparation of concentrated stock solutions in aqueous buffers for in vitro cellular assays without requiring high DMSO concentrations that may confound cellular readouts or introduce solvent-related cytotoxicity [1].

aqueous solubility thermodynamic solubility PBS solubility formulation in vitro assay

CCG-232964: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: In Vivo Mouse Models of Dermal Fibrosis Requiring Oral Dosing

Based on validated oral antifibrotic efficacy at 10-30 mg/kg in the bleomycin-induced dermal fibrosis mouse model [1][2], CCG-232964 is the preferred Rho/MRTF/SRF pathway inhibitor for researchers requiring oral administration in preclinical fibrosis studies. The compound achieves significant dermal fibrosis reduction at lower doses than series comparator 8q (10 mg/kg vs 20 mg/kg), and its validated oral bioavailability (F% = 11-29%) enables chronic oral dosing without requiring parenteral administration [1][2].

Scenario 2: High-Sensitivity Cellular Assays Requiring Picomolar Potency Target Engagement

For cellular assays demanding maximal Rho/MRTF/SRF pathway inhibition at minimal compound concentrations—such as studies where higher concentrations induce cytotoxicity or off-target effects—CCG-232964 provides SRE.L IC50 of 1.2 pM, representing a >450,000-fold potency advantage over first- and second-generation MRTF/SRF inhibitors (CCG-1423 IC50 = 550 nM; CCG-203971 IC50 = 640 nM) [1]. Researchers can achieve complete pathway suppression at femtomolar to low picomolar concentrations, minimizing confounding factors associated with micromolar-range compound exposures [1].

Scenario 3: MRTF/SRF Transcriptional Pathway Studies Requiring Discrimination from Upstream ROCK Inhibition

Investigators studying the specific transcriptional output of the Rho/MRTF/SRF pathway—distinct from broader Rho-kinase (ROCK)-mediated cytoskeletal and adhesion effects—should procure CCG-232964 rather than ROCK inhibitors such as Y-27632 [1][2]. CCG-232964 targets the downstream MRTF/SRF transcriptional complex (SRE.L IC50 = 1.2 pM) without directly inhibiting ROCK-I (Ki = 220 nM) or ROCK-II (Ki = 300 nM), enabling pathway-specific interrogation [1][2].

Scenario 4: In Vitro Assays Requiring Aqueous Formulation Compatibility

CCG-232964 exhibits exceptional aqueous solubility (>1,000 μM in PBS at 25°C), exceeding that of series analogs 8j (682 μM) and CCG-232601 (~50 μM) [1]. This property makes CCG-232964 the optimal choice for cell-based assays where high DMSO concentrations are undesirable due to cytotoxicity concerns or solvent-related assay interference, enabling preparation of aqueous buffer-compatible working solutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCG-232964

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.